Rhoeadine
CAS No.: 2718-25-4
Cat. No.: VC21344713
Molecular Formula: C21H21NO6
Molecular Weight: 383.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 2718-25-4 |
---|---|
Molecular Formula | C21H21NO6 |
Molecular Weight | 383.4 g/mol |
IUPAC Name | (1R,14R,24S)-24-methoxy-13-methyl-5,7,19,21,25-pentaoxa-13-azahexacyclo[12.11.0.02,10.04,8.015,23.018,22]pentacosa-2,4(8),9,15(23),16,18(22)-hexaene |
Standard InChI | InChI=1S/C21H21NO6/c1-22-6-5-11-7-15-16(26-9-25-15)8-13(11)19-18(22)12-3-4-14-20(27-10-24-14)17(12)21(23-2)28-19/h3-4,7-8,18-19,21H,5-6,9-10H2,1-2H3/t18-,19-,21+/m1/s1 |
Standard InChI Key | XRBIHOLQAKITPP-SBHAEUEKSA-N |
Isomeric SMILES | CN1CCC2=CC3=C(C=C2[C@@H]4[C@H]1C5=C([C@H](O4)OC)C6=C(C=C5)OCO6)OCO3 |
Canonical SMILES | CN1CCC2=CC3=C(C=C2C4C1C5=C(C(O4)OC)C6=C(C=C5)OCO6)OCO3 |
Chemical Structure and Properties
Basic Chemistry and Physical Properties
Rhoeadine is an alkaloid with the molecular formula C21H21NO6 and a molecular weight of 383.4 . It contains a complex heterocyclic structure characterized by two methylenedioxy groups, one methoxy group, and an N-methyl group, which contribute to its unique chemical properties . The compound crystallizes from a mixture of chloroform and diethyl ether and has the notable property of subliming at 215-225°C at 0.02 mm pressure .
The physical characteristics of rhoeadine include specific optical rotation values of [α]17.5 D + 232° in chloroform or [α]19 D + 243° in the same solvent . These optical rotation values indicate the compound's chiral nature, which may influence its biological interactions with stereochemically sensitive receptors and enzymes.
Solubility and Chemical Behavior
Rhoeagenine, unlike the parent compound, is non-volatile and stable to acids. It has a molecular formula of C20H19O6N, a melting point of 236-8°C, and an optical rotation [α]19 D + l68° in acetic acid . The relationship between rhoeadine and its derivative rhoeagenine demonstrates the compound's susceptibility to acid-catalyzed structural rearrangements.
The salts of rhoeadine are challenging to prepare, though a crystalline hydriodide dihydrate can be formed by adding potassium iodide to a solution of the alkaloid in acetic acid . The ultraviolet absorption spectrum of rhoeadine shows characteristic maxima at wavelengths of 205, 240, and 292 nm .
Natural Sources and Distribution
Botanical Origin
Rhoeadine was first discovered by Hesse in Papaver rhoeas Linn, commonly known as the red poppy or corn poppy . Interestingly, while initially thought to be present in opium, its existence in this substance now appears doubtful according to contemporary research . This alkaloid is part of a larger family of rhoeadine-type compounds found in the Papaveraceae family.
Geographic Distribution and Chemotypes
Studies on Papaver rhoeas samples collected from different geographical locations have revealed varying alkaloid compositions. Research examining samples from eight different locations in Turkey and three from northern Cyprus demonstrated significant chemotaxonomic variations . Five samples contained only rhoeadine-type alkaloids, while two samples yielded both rhoeadine-type and protopine alkaloids . Three other samples, notably those from northern Cyprus and southeast Turkey, contained roemerine as their major alkaloid .
The distribution pattern of alkaloids across different samples is summarized in the following table:
Sample No. | Alkaloid Type | Specific Alkaloids |
---|---|---|
P1 | Rhoeadine | Isorhoeagenine, rhoeagenine |
P2 | Rhoeadine | Isorhoeagenine, rhoeagenine |
P3 | Protopine, rhoeadine | Protopine, rhoeagenine |
P4 | Rhoeadine | Rhoeagenine |
P5 | Rhoeadine, protopine | Coulteropine, rhoeagenine |
P6 | Rhoeadine | Epiglaucamine, glaudine, isorhoeadine, isorhoeagenine, rhoeagenine |
P7 | Rhoeadine | Isorhoeagenine, rhoeadine, rhoeagenine |
P8 | Aporphine | Roemerine |
P9 | Aporphine | Roemerine |
This distribution confirms previous research findings that rhoeadine-type alkaloids are predominant in most Papaver rhoeas samples .
Pharmacological Activities
Antimicrobial Properties
Studies on the antimicrobial activities of extracts from Papaver rhoeas have provided insights into the potential therapeutic applications of rhoeadine and related alkaloids. Interestingly, research has shown that samples containing only rhoeadine-type alkaloids (P1, P2, P4, P6, P7) and those containing a combination of rhoeadine and protopine-type alkaloids (P3, P5) generally demonstrated limited antimicrobial activity against tested microorganisms .
The exception was sample P5, which showed moderate activity against Staphylococcus aureus with a Minimum Inhibitory Concentration (MIC) value of 39 μg/mL . In contrast, samples containing roemerine as their major alkaloid (P8, P9) exhibited significantly higher antimicrobial activity:
Sample | Microorganism | MIC Value |
---|---|---|
P8 | Staphylococcus aureus | 1.22 μg/mL |
P8 | Candida albicans | 2.4 μg/mL |
Analytical Methods and Identification
Spectroscopic Characterization
The identification and structural elucidation of rhoeadine typically employ various spectroscopic techniques. The ultraviolet spectrum, as previously mentioned, shows absorption maxima at 205, 240, and 292 nm . Additional spectroscopic data, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, provide comprehensive structural information.
Mass spectrometry studies on rhoeadine have been conducted by researchers such as Dolejs and Hanus, as referenced in the literature . The stereochemical aspects of the molecule have been investigated by Shamma et al. , contributing to our understanding of the three-dimensional arrangement of atoms in this complex alkaloid.
Chromatographic Analysis
Thin-layer chromatography (TLC) is commonly employed for the identification and isolation of rhoeadine from plant extracts. Research protocols typically involve extraction followed by purification using various chromatographic techniques. The identification process often includes comparing spectral data (UV, IR, NMR, mass spectrometry) and TLC retention factor (Rf) values with authentic samples .
In research studies, alkaloids from Papaver rhoeas have been extracted using standard procedures and purified through column chromatography with various solvent systems, including chloroform and mixtures of chloroform and methanol in different ratios . Final purification often employs preparative thin-layer chromatography on silica gel using specific solvent systems such as cyclohexane:chloroform:diethylamine (7:2:1) or cyclohexane:dietylamine in various proportions .
Related Compounds and Structural Relationships
Rhoeadine Group Alkaloids
Rhoeadine belongs to a larger group of structurally related alkaloids, collectively referred to as rhoeadine-type alkaloids. These include:
-
Epiglaucamine
-
Glaucamine
-
Glaudine
-
Isorhoeadine
-
Isorhoeagenine
-
Rhoeagenine
These compounds share structural similarities but may differ in specific substituents or stereochemical configurations, resulting in variations in their physical, chemical, and biological properties .
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